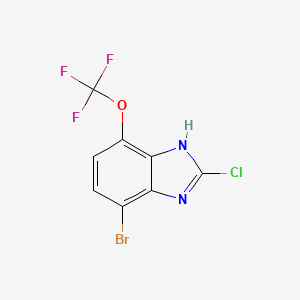
4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole is a complex organic compound belonging to the benzimidazole family. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of nitro groups to the benzimidazole ring.
Halogenation: Substitution of hydrogen atoms with bromine and chlorine.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using specific reagents like trifluoromethoxy anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to remove halogen atoms or other groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole
- 4-Bromo-2-chloro-1H-1,3-benzimidazole
Uniqueness
4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H3BrClF3N2O |
|---|---|
Molecular Weight |
315.47 g/mol |
IUPAC Name |
4-bromo-2-chloro-7-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2O/c9-3-1-2-4(16-8(11,12)13)6-5(3)14-7(10)15-6/h1-2H,(H,14,15) |
InChI Key |
RJMGWWSYVVFMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1OC(F)(F)F)NC(=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















